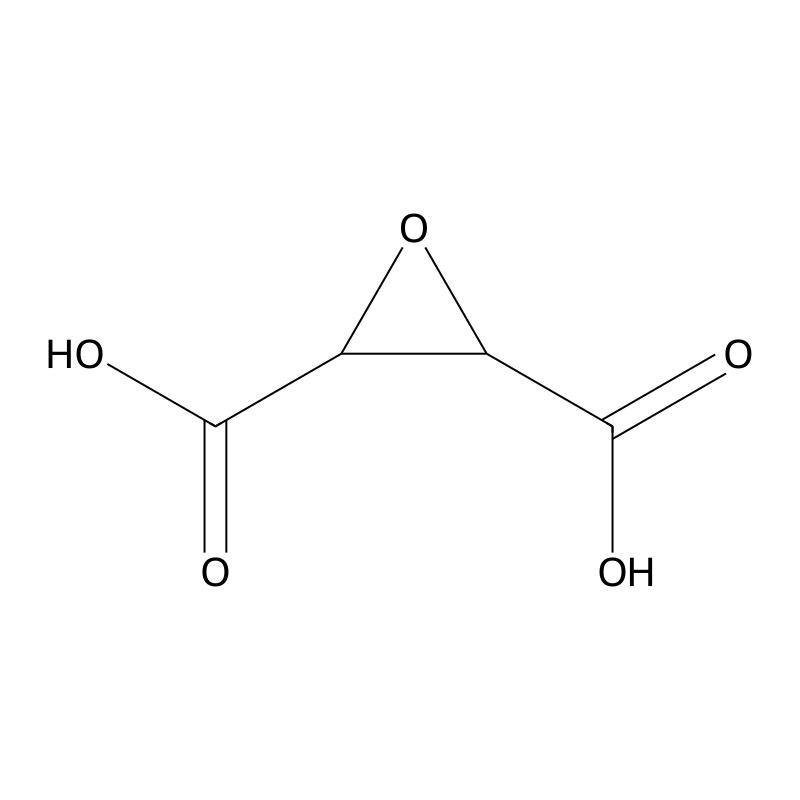

2,3-Oxiranedicarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2,3-Oxiranedicarboxylic acid, also known as 2,3-epoxysuccinic acid or polyoxirane-2,3-dicarboxylic acid, is a dicarboxylic acid characterized by the presence of an oxirane ring. Its molecular formula is and it has a molar mass of approximately 132.07 g/mol. The compound is notable for its unique reactivity due to the oxirane structure, which can participate in various

- Potential irritant: Carboxylic acids can be irritating to skin and eyes. Standard laboratory practices for handling corrosive chemicals should be followed when working with ODA.

- Consider flammability: While data is lacking, organic acids with similar structures can be flammable. Standard procedures for handling flammable liquids should be applied as a precaution.

Applications in Material Science:

- Polymers: 2,3-Oxiranedicarboxylic acid (ODA) can be used as a building block for the synthesis of various polymers. Its unique chemical structure, with both an epoxide ring and two carboxylic acid groups, allows for versatile crosslinking and functionalization possibilities. Research has explored the use of ODA in the development of hydrogels for drug delivery, biocompatible coatings for medical implants [], and even flame-retardant polymers [].

Applications in Environmental Science:

- Scale and Corrosion Inhibition: ODA, particularly its homopolymer (PESA), has been extensively studied for its potential in industrial water treatment. PESA acts as a multivariate scale and corrosion inhibitor, effectively preventing the formation and deposition of various scales, including calcium carbonate, calcium sulfate, and silica. This makes it a promising alternative to traditional phosphorus- and nitrogen-based inhibitors, which raise environmental concerns due to their potential contribution to eutrophication [, ].

Applications in Biomedical Research:

- Oxidation: This compound can be oxidized to yield more complex carboxylic acids when treated with oxidizing agents such as potassium permanganate or hydrogen peroxide.

- Reduction: Reduction reactions can open the oxirane ring, producing diols. Lithium aluminum hydride is a common reducing agent used in this context.

- Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols attack the carbon atoms of the ring.

Major Products- Oxidation: Results in more oxidized carboxylic acids.

- Reduction: Produces diols with hydroxyl groups.

- Substitution: Forms substituted carboxylic acids with various functional groups.

2,3-Oxiranedicarboxylic acid exhibits significant biological activity, particularly in relation to enzyme interactions. It is known to interact with cysteine cathepsins, which are proteolytic enzymes involved in protein degradation within lysosomes. This interaction can influence cellular processes such as signaling pathways and gene expression.

Molecular Mechanism

The compound's mechanism of action involves the covalent bonding of the oxirane ring with the thiol group of cysteine residues in the active site of cysteine cathepsins. This reaction alters the enzyme's activity and can lead to changes in proteolytic processing of signaling molecules.

This compound has diverse applications across several fields:

- Synthetic Chemistry: Due to its unique reactivity, it serves as an intermediate in the synthesis of various organic compounds.

- Water Treatment: Polyepoxysuccinic acid, a derivative of 2,3-Oxiranedicarboxylic acid, is utilized as a highly effective water treatment agent due to its properties as a scale inhibitor .

- Biochemical Research: Its ability to interact with specific enzymes makes it valuable for studying enzyme mechanisms and cellular processes.

Research into the interactions of 2,3-Oxiranedicarboxylic acid has revealed its potential effects on cellular metabolism and signaling pathways. Studies have shown that its inhibition of cysteine cathepsins can lead to significant alterations in cellular functions. Investigating these interactions further could provide insights into its role in biochemical pathways and possible therapeutic applications.

Similar Compounds: Comparison

Several compounds share structural similarities with 2,3-Oxiranedicarboxylic acid. Here are some notable comparisons:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2,3-Epoxysuccinic Acid | Similar oxirane structure | Different position of the oxirane ring |

| 2,3-Dihydroxybutanedioic Acid | Contains hydroxyl groups instead of an oxirane ring | Lacks epoxide functionality |

| 2,3-Dicarboxylic Acid Derivatives | Various derivatives with different functional groups | Varying reactivity profiles compared to 2,3-Oxiranedicarboxylic acid |

Uniqueness: The distinct oxirane ring structure of 2,3-Oxiranedicarboxylic acid imparts unique reactivity not found in other dicarboxylic acids or their derivatives. This characteristic makes it particularly valuable for specific synthetic applications and interactions in biochemical contexts.

2,3-Oxiranedicarboxylic acid, also known as cis-epoxysuccinic acid, was first synthesized in the mid-20th century during investigations into epoxide-containing dicarboxylic acids. Its discovery emerged from efforts to develop intermediates for industrial applications, such as plasticizers and water-treatment agents. Early synthesis routes involved the epoxidation of maleic acid derivatives using hydrogen peroxide and transition metal catalysts like sodium tungstate or molybdate.

Chemically, it belongs to the dicarboxylic acid family, characterized by two carboxyl (-COOH) groups. Its unique classification stems from the presence of a strained oxirane (epoxide) ring fused to the dicarboxylic backbone, making it a hybrid of epoxides and carboxylic acids. This structural duality enables diverse reactivity, positioning it as a bridge between aliphatic dicarboxylic acids (e.g., succinic acid) and heterocyclic compounds.

Nomenclature and Structural Significance

The systematic IUPAC name for the compound is (2S,3S)-oxirane-2,3-dicarboxylic acid, reflecting its stereochemistry and functional groups. Alternative names include:

- cis-2,3-Epoxysuccinic acid

- 2,3-Oxiranedicarboxylate (in salt forms)

Its molecular structure (C₄H₄O₅) features:

- A three-membered oxirane ring with two adjacent carboxylic acid groups.

- Stereochemical specificity: The (2S,3S) configuration is critical for biological activity, enabling selective interactions with enzymes like cysteine cathepsins.

The SMILES notation ([C@H]1(C@HC(=O)O)C(=O)O) and InChIKey (DCEMCPAKSGRHCN-LWMBPPNESA-N) encode its chiral centers and bonding patterns.

Position within the Dicarboxylic Acid Family

2,3-Oxiranedicarboxylic acid occupies a niche within the dicarboxylic acid family due to its epoxide functionality. A comparison with related compounds highlights its distinct properties:

| Compound | Structure | Key Feature |

|---|---|---|

| Succinic acid | HOOC-(CH₂)₂-COOH | Saturated, no heteroatoms |

| Maleic acid | HOOC-CH=CH-COOH | Unsaturated, cis-configuration |

| 2,3-Oxiranedicarboxylic acid | Oxirane ring + two COOH groups | Epoxide ring introduces strain and reactivity |

Unlike linear dicarboxylic acids, its oxirane ring confers electrophilic reactivity, enabling nucleophilic attacks at the epoxy carbons. This property facilitates applications in polymer chemistry (e.g., polyepoxysuccinic acid) and enzyme inhibition.

Importance in Organic Chemistry Research

The compound’s dual functionality has made it a valuable tool in:

- Asymmetric synthesis: As a chiral building block for pharmaceuticals, leveraging its (2S,3S) configuration to control stereoselectivity.

- Polymer science: Serving as a monomer for biodegradable polymers like polyepoxysuccinic acid (PESA), used in water treatment.

- Enzymology: Inhibiting cysteine proteases via covalent bonding to active-site thiols, aiding mechanistic studies.

Recent advancements include its role in synthesizing tartaric acid enantiomers through enzymatic hydrolysis and catalytic applications in green chemistry.

Tables

Table 1: Physicochemical Properties of 2,3-Oxiranedicarboxylic Acid

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₄H₄O₅ | |

| Molecular weight | 132.07 g/mol | |

| Density | 1.9 ± 0.1 g/cm³ | |

| Boiling point | 467.5 ± 45.0 °C | |

| Water solubility | Highly soluble |

Table 2: Synthetic Methods for 2,3-Oxiranedicarboxylic Acid

| Method | Conditions | Yield |

|---|---|---|

| Maleic acid epoxidation | H₂O₂, Na₂WO₄/Na₂MoO₄, 65°C | 95.68% |

| Enzymatic hydrolysis | cis-Epoxysuccinate hydrolase | >99% |

Molecular Architecture and Formula (C₄H₄O₅)

2,3-Oxiranedicarboxylic acid, also known as 2,3-epoxysuccinic acid, is a dicarboxylic acid compound characterized by the molecular formula C₄H₄O₅ and a molecular weight of 132.07 grams per mole [3] [7]. The International Union of Pure and Applied Chemistry name for this compound is oxirane-2,3-dicarboxylic acid, reflecting its structural composition of an oxirane ring substituted with two carboxylic acid functional groups [3] [7].

The molecular architecture consists of a three-membered oxirane ring system where both carbon atoms of the epoxide ring are substituted with carboxylic acid groups [3]. The compound's structural representation can be described using the simplified molecular-input line-entry system notation as C1(C(O1)C(=O)O)C(=O)O, which illustrates the cyclic arrangement of the oxirane ring with the carboxylate substituents [3]. The International Chemical Identifier for this compound is InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8), providing a standardized representation of its molecular structure [3].

The compound exists as a white to light beige crystalline powder under standard conditions [41]. Research has established that the molecular weight determination through various analytical methods consistently yields values around 132.07 grams per mole, confirming the C₄H₄O₅ composition [3] .

Stereoisomerism and Configurational Analysis

2,3-Oxiranedicarboxylic acid exhibits significant stereochemical complexity due to the presence of two stereogenic centers located at the carbon atoms of the oxirane ring [3] [4]. The compound can exist in three distinct stereoisomeric forms: two enantiomers and one meso compound [4] [9].

The stereochemical notation follows the Cahn-Ingold-Prelog priority rules, where the numerical designations 2 and 3 refer to the carbon positions within the oxirane ring structure [8]. The R and S configurational descriptors indicate the absolute stereochemical arrangement around each chiral center [8].

(2S,3S)-Configuration Properties

The (2S,3S)-2,3-oxiranedicarboxylic acid represents one of the two enantiomeric forms of the compound [9]. This stereoisomer exhibits a trans-configuration relationship between the two carboxylic acid substituents on the oxirane ring [9]. The (2S,3S)-form displays positive optical rotation, making it the (+)-enantiomer of the compound [9].

Research has demonstrated that this configuration maintains the characteristic three-membered ring strain associated with oxirane systems while presenting both carboxylic acid groups in a spatially separated arrangement [14] [17]. The (2S,3S)-configuration results from the specific three-dimensional orientation of the substituents that creates a non-superimposable relationship with its mirror image [8].

(2R,3R)-Configuration Properties

The (2R,3R)-2,3-oxiranedicarboxylic acid constitutes the enantiomeric partner to the (2S,3S)-form [9]. This stereoisomer is characterized by its trans-(-)-configuration and exhibits negative optical rotation [9]. The Chemical Abstracts Service registry number for this specific enantiomer is 17015-08-6 [9].

The (2R,3R)-configuration maintains identical bond lengths, bond angles, and molecular geometry to its enantiomeric counterpart, differing only in the spatial arrangement of the substituents around the chiral centers [8]. Studies have shown that both enantiomers possess equivalent chemical reactivity patterns and thermodynamic stability under standard conditions [26].

Meso Form Considerations

The meso form of 2,3-oxiranedicarboxylic acid represents a unique stereoisomeric variant where the molecule contains a plane of symmetry despite having two chiral centers [10] [4]. This form, designated as either (2R,3S)- or (2S,3R)-2,3-oxiranedicarboxylic acid, exhibits a cis-configuration relationship between the carboxylic acid groups [4] [38].

The meso compound, registered under Chemical Abstracts Service number 16533-72-5, demonstrates optical inactivity due to the internal compensation of optical rotation by the symmetrically arranged chiral centers [10] [38]. Research has established that the meso form possesses distinct physical properties compared to the enantiomeric pair, including a melting point range of 148-149 degrees Celsius [38] [41].

The meso configuration results from the presence of an internal mirror plane that bisects the molecule, creating two halves that are mirror images of each other [10]. This internal symmetry renders the compound achiral despite the presence of two stereogenic centers [10].

Oxirane Ring Structural Features

The oxirane ring system in 2,3-oxiranedicarboxylic acid exhibits characteristic structural features common to three-membered cyclic ethers [14] [15]. The ring geometry approximates an equilateral triangle with carbon-oxygen-carbon bond angles of approximately 61.6 degrees, similar to those observed in ethylene oxide [17] [33].

The three-membered ring structure introduces significant angular strain, estimated at approximately 25 kilocalories per mole, which substantially exceeds the strain energy found in larger cyclic systems [14] [19]. This strain energy contributes to the enhanced reactivity of the oxirane ring compared to acyclic ethers [14] [19].

Research has demonstrated that the carbon-oxygen bonds within the oxirane ring are shorter than typical ether linkages due to the constrained geometry [17]. The ring strain manifests in several measurable parameters, including increased bond angles relative to the tetrahedral ideal and elevated vibrational frequencies in infrared spectroscopy [17].

The oxirane ring's reactivity stems from the substantial relief of ring strain that occurs upon nucleophilic attack, making the carbon atoms of the ring highly electrophilic [20]. Studies have shown that the ring-opening reactions of oxirane systems proceed readily under both acidic and basic conditions due to this inherent strain [20].

Comparative Analysis with Related Epoxy Compounds

2,3-Oxiranedicarboxylic acid exhibits both similarities and distinctions when compared to other epoxide-containing compounds [23] [24]. In comparison to ethylene oxide, the simplest epoxide with molecular formula C₂H₄O, 2,3-oxiranedicarboxylic acid contains additional carboxylic acid functionality that significantly alters its chemical behavior and physical properties [23].

The presence of electron-withdrawing carboxylic acid groups in 2,3-oxiranedicarboxylic acid modifies the electron density distribution within the oxirane ring compared to simple alkyl-substituted epoxides [24]. Research has shown that carboxylic acid substituents can influence the regioselectivity of ring-opening reactions through both electronic and steric effects [24].

Comparative studies with 2-methyloxirane-2-carboxylic acid, which contains only one carboxylic acid substituent, reveal that the presence of two carboxylic acid groups in 2,3-oxiranedicarboxylic acid creates additional opportunities for intermolecular hydrogen bonding and crystalline packing arrangements [27] [28].

When compared to tartaric acid, a structurally related dicarboxylic acid containing two hydroxyl groups instead of an oxirane ring, 2,3-oxiranedicarboxylic acid exhibits significantly higher reactivity due to the presence of the strained three-membered ring [25]. Both compounds share the ability to form three stereoisomeric variants (two enantiomers and one meso form), but differ substantially in their chemical reactivity profiles [25] [31].

The thermal stability analysis reveals that 2,3-oxiranedicarboxylic acid demonstrates intermediate stability compared to other epoxide compounds [26]. While simple epoxides like ethylene oxide exhibit relatively low thermal stability, the carboxylic acid substituents in 2,3-oxiranedicarboxylic acid provide additional intermolecular interactions that can enhance thermal stability compared to unsubstituted oxiranes [39].

| Property | 2,3-Oxiranedicarboxylic Acid | Ethylene Oxide | 2-Methyloxirane-2-carboxylic Acid | Tartaric Acid |

|---|---|---|---|---|

| Molecular Formula | C₄H₄O₅ | C₂H₄O | C₄H₆O₃ | C₄H₆O₆ |

| Molecular Weight (g/mol) | 132.07 | 44.05 | 102.09 | 150.09 |

| Ring System | 3-membered oxirane | 3-membered oxirane | 3-membered oxirane | Acyclic |

| Stereoisomers | 3 (2 enantiomers + 1 meso) | 0 (achiral) | 2 (1 enantiomeric pair) | 3 (2 enantiomers + 1 meso) |

| Functional Groups | Two carboxylic acids + epoxide | Epoxide only | One carboxylic acid + epoxide | Two carboxylic acids + two hydroxyl groups |

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₄O₅ | [1] |

| Molecular Weight (g/mol) | 132.072 | [1] |

| CAS Number | 3272-11-5 | [1] |

| Density (g/cm³) | 1.9 ± 0.1 | [1] |

| Boiling Point (°C) | 467.5 ± 45.0 (at 760 mmHg) | [1] |

| Melting Point (°C) | 210-216 (trans isomer) | [2] |

| Flash Point (°C) | 215.7 ± 22.2 | [1] |

| Vapor Pressure (mmHg at 25°C) | 0.0 ± 2.5 | [1] |

| Index of Refraction | 1.585 | [1] |

| Exact Mass | 132.005875 | [1] |

| Polar Surface Area (Ų) | 87.13 | [1] |

| LogP (Partition Coefficient) | -1.25 | [1] |

The boiling point of 467.5 ± 45.0°C at 760 mmHg indicates significant intermolecular hydrogen bonding between carboxyl groups, which is characteristic of dicarboxylic acids [1]. The melting point range of 210-216°C for the trans isomer demonstrates the thermal stability of the crystalline form up to elevated temperatures [2]. The extremely low vapor pressure of 0.0 ± 2.5 mmHg at 25°C confirms the non-volatile nature of the compound under standard conditions [1].

The polar surface area of 87.13 Ų reflects the high polarity contributed by the five oxygen atoms in the molecule, while the negative LogP value of -1.25 indicates strong hydrophilic character and preference for aqueous over organic phases [1].

Spectroscopic Characteristics

The spectroscopic properties of 2,3-oxiranedicarboxylic acid provide valuable structural information and enable its identification and characterization. The compound exhibits distinctive features in nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry.

Table 4: Spectroscopic Characteristics

| Spectroscopic Technique | Characteristic Feature | Value/Range | Notes | Reference |

|---|---|---|---|---|

| ¹H NMR | Oxirane ring protons (CHOx) | 3.5-4.5 ppm | Characteristic downfield shift due to oxirane ring strain | [3] [4] [5] |

| ¹H NMR | Carboxylic acid protons (COOH) | 10-13 ppm | Hydrogen bonding affects exact position | [4] [6] [7] |

| ¹H NMR | Oxirane ring coupling | Complex multiplicity due to vicinal coupling | Trans isomer shows different coupling pattern | [8] |

| ¹³C NMR | Oxirane ring carbons | 40-60 ppm | Similar to other epoxide compounds | [3] [4] |

| ¹³C NMR | Carboxyl carbon (C=O) | 170-180 ppm | Typical range for carboxylic acids | [3] [4] |

| ¹³C NMR | Chemical shift range | Broad dispersion typical of dicarboxylic acids | Enhanced resolution vs ¹H NMR | [9] |

| Infrared Spectroscopy | Carboxyl C=O stretch | 1710-1760 cm⁻¹ | Dimeric acids absorb around 1710 cm⁻¹ | [4] [10] [7] |

| Infrared Spectroscopy | Carboxyl O-H stretch | 2500-3300 cm⁻¹ (broad) | Very broad absorption due to H-bonding | [4] [10] [7] |

| Infrared Spectroscopy | Oxirane ring vibrations | 850-950 cm⁻¹ | Ring strain affects vibrational frequencies | [10] |

| Infrared Spectroscopy | C-O stretch | 1200-1300 cm⁻¹ | Strong absorption due to C-O bonds | [10] [7] |

| Mass Spectrometry | Molecular ion peak | m/z 132 | Base peak in positive ion mode | [1] [11] |

| Mass Spectrometry | Fragmentation pattern | Loss of CO₂ (m/z 88), formation of oxirane fragments | Typical decarboxylation fragmentation | [11] [7] |

In ¹H NMR spectroscopy, the oxirane ring protons appear at 3.5-4.5 ppm, exhibiting the characteristic downfield shift due to the deshielding effect of the strained three-membered ring [3] [4] [5]. The carboxylic acid protons resonate between 10-13 ppm, with the exact position dependent on concentration and hydrogen bonding interactions [4] [6] [7]. The oxirane ring protons display complex multiplicity due to vicinal coupling, with stereoisomers showing distinct coupling patterns [8].

¹³C NMR spectroscopy reveals the oxirane ring carbons at 40-60 ppm, typical for epoxide compounds, while the carboxyl carbons appear in the characteristic 170-180 ppm range for carboxylic acids [3] [4]. The broad chemical shift dispersion provides enhanced resolution compared to ¹H NMR for structural analysis [9].

Infrared spectroscopy shows the characteristic carboxyl C=O stretch at 1710-1760 cm⁻¹, with dimeric acids typically absorbing around 1710 cm⁻¹ due to hydrogen bonding [4] [10] [7]. The carboxyl O-H stretch appears as a very broad absorption from 2500-3300 cm⁻¹, indicative of extensive hydrogen bonding [4] [10] [7]. The strained oxirane ring contributes vibrations at 850-950 cm⁻¹, while C-O stretches appear at 1200-1300 cm⁻¹ [10] [7].

Solubility Profile in Various Solvents

The solubility characteristics of 2,3-oxiranedicarboxylic acid are dominated by the presence of two carboxylic acid groups, which impart strong hydrophilic properties to the molecule. The compound demonstrates high solubility in water due to extensive hydrogen bonding capabilities [12] [13].

Table 2: Solubility Profile in Various Solvents

| Solvent | Solubility | Notes | Reference |

|---|---|---|---|

| Water | Soluble | High solubility due to carboxylic acid groups | [12] [13] |

| Organic Solvents (General) | Variable depending on polarity | Esters show improved organic solubility | [14] |

| Chloroform | Soluble (for ester derivatives) | Data for methyl ester derivatives | [14] |

| Dichloromethane | Soluble (for ester derivatives) | Data for methyl ester derivatives | [14] |

| Ethyl Acetate | Soluble (for ester derivatives) | Data for methyl ester derivatives | [14] |

| Methanol | Soluble (for ester derivatives) | Data for methyl ester derivatives | [14] |

The high water solubility results from the ability of both carboxyl groups to form hydrogen bonds with water molecules, effectively solvating the compound [12] [13]. The polyoxirane-2,3-dicarboxylic acid polymer demonstrates complete solubility in water, confirming the hydrophilic nature of the monomer unit [13] [15].

For organic solvents, solubility varies significantly depending on the polarity and hydrogen bonding capacity of the solvent. Ester derivatives of 2,3-oxiranedicarboxylic acid show improved solubility in organic solvents such as chloroform, dichloromethane, ethyl acetate, and methanol, as the esterification reduces the polar character of the molecule [14].

Acidic Properties and pKa Values

2,3-Oxiranedicarboxylic acid exhibits enhanced acidity compared to simple dicarboxylic acids due to the electron-withdrawing effect of the oxirane ring. The compound undergoes two-step ionization, with each carboxyl group having distinct dissociation constants.

Table 5: Acidic Properties and pKa Values

| Ionization Step | Estimated/Literature pKa Value | Comments | Reference |

|---|---|---|---|

| First Ionization (pKa₁) | ~1.5-2.0 | Enhanced acidity due to oxirane ring electron withdrawal | [16] [17] [18] |

| Second Ionization (pKa₂) | ~3.5-4.0 | Second ionization less favored due to electrostatic repulsion | [16] [17] [18] |

| Comparison - Oxalic Acid pKa₁ | 1.23 | Strong dicarboxylic acid for comparison | [16] [19] |

| Comparison - Oxalic Acid pKa₂ | 4.19 | Typical second pKa for α-dicarboxylic acids | [16] [19] |

| Comparison - Succinic Acid pKa₁ | 4.16 | Four-carbon chain dicarboxylic acid | [16] [19] |

| Comparison - Succinic Acid pKa₂ | 5.61 | Less acidic second group due to distance | [16] [19] |

| Comparison - Maleic Acid pKa₁ | 1.83 | Unsaturated dicarboxylic acid comparison | [16] [19] |

| Comparison - Maleic Acid pKa₂ | 6.07 | Higher second pKa due to geometric constraints | [16] [19] |

The first ionization step (pKa₁ ~1.5-2.0) demonstrates significantly enhanced acidity compared to succinic acid (pKa₁ 4.16) due to the electron-withdrawing inductive effect of the oxirane ring [16] [17] [18]. This enhanced acidity approaches that of oxalic acid (pKa₁ 1.23), reflecting the strong electron-withdrawing character of the three-membered ring [16] [19].

The second ionization (pKa₂ ~3.5-4.0) occurs at a higher pH due to electrostatic repulsion between the carboxylate anion and the departing proton [16] [17] [18]. The relatively small difference between pKa₁ and pKa₂ (approximately 2 units) reflects the proximity of the carboxyl groups and the rigid oxirane ring structure that maintains their spatial relationship [17].

Stability Parameters under Different Conditions

The stability of 2,3-oxiranedicarboxylic acid varies significantly with temperature, pH, and environmental conditions. The oxirane ring, while contributing to the compound's unique properties, also represents a potential site of chemical instability under certain conditions.

Table 3: Stability Parameters under Different Conditions

| Condition | Stability | Comments | Reference |

|---|---|---|---|

| Room Temperature (Air) | Stable | Stable under normal storage conditions | [20] [21] |

| Elevated Temperature (100°C) | Moderate decomposition | Some breakdown products observed | [20] [21] |

| Elevated Temperature (150°C) | Increased decomposition | Recommended upper limit for stability | [21] [22] |

| High Temperature (200°C+) | Significant decomposition | Rapid degradation at high temperatures | [21] [22] |

| Acidic Conditions (pH < 3) | Relatively stable | Acid-catalyzed reactions possible | [20] |

| Basic Conditions (pH > 10) | Enhanced decomposition | Base-promoted ring opening | [20] |

| Aqueous Solution Stability | Stable in neutral pH | pH 6-7 optimal for stability | [22] |

| Thermal Decomposition | Decarboxylation occurs | Loss of CO₂ from carboxyl groups | [23] [24] |

Under standard storage conditions at room temperature, 2,3-oxiranedicarboxylic acid demonstrates good stability [20] [21]. However, thermal stability decreases significantly with increasing temperature. At 100°C, moderate decomposition occurs with the formation of various breakdown products [20] [21]. The compound shows increased decomposition at 150°C, which represents the practical upper limit for thermal stability [21] [22].

At temperatures above 200°C, rapid degradation occurs, consistent with the general thermal behavior of dicarboxylic acids, which undergo decarboxylation reactions at elevated temperatures [21] [22] [23] [24]. The loss of carbon dioxide from one or both carboxyl groups represents a major degradation pathway.

The pH stability profile shows that the compound is relatively stable under acidic conditions (pH < 3), although acid-catalyzed reactions of the oxirane ring may occur [20]. Under basic conditions (pH > 10), enhanced decomposition occurs due to base-promoted nucleophilic attack on the oxirane ring [20]. Optimal stability in aqueous solution occurs at neutral to slightly acidic pH (6-7) [22].

XLogP3

Related CAS

6311-64-4 (di-potassium salt)

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

3272-11-5

6311-64-4